Isoprenaline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZZKOKVBUJMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023175 | |
| Record name | Isoproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.86e+00 g/L | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7683-59-2 | |
| Record name | Isoproterenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7683-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isoproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isoproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L628TT009W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170.5 °C | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isoproterenol hydrochloride involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This method ensures significant control over impurities and provides isoproterenol hydrochloride in good yield with the desired purity .
Industrial Production Methods: In industrial settings, isoproterenol hydrochloride is produced by the same catalytic hydrogenation process. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Isoproterenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Isoproterenol can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like acyl chlorides or alkyl halides.
Major Products:
Oxidation: The major products include quinones and other oxidized derivatives.
Reduction: The primary product is the reduced form of isoproterenol.
Substitution: Substituted derivatives of isoproterenol, such as esters or ethers, are commonly formed
Scientific Research Applications
Clinical Indications
Approved Uses:
- Heart Block: Used in cases where pacing is not available.
- Cardiac Arrest: Administered during cardiac arrest from heart block.
Off-label Uses:
- Bradycardia: Effective in increasing heart rate.
- Bronchospasm: Utilized during anesthesia to manage bronchospasm.
- Cardiogenic Shock: Acts as an adjunctive treatment.
- Ventricular Arrhythmias: Induces arrhythmias for diagnostic purposes in electrophysiological studies.
- Torsades de Pointes: Used to manage this specific type of ventricular tachycardia.
- Electrical Storm in Brugada Syndrome: Shows efficacy in controlling recurrent ventricular fibrillation episodes.
Case Studies
-
Electrical Storm Management:
A notable case involved a 40-year-old female patient experiencing recurrent ventricular fibrillation. Following unsuccessful treatments with amiodarone, intravenous isoproterenol was initiated. The infusion led to an increase in heart rate and cessation of ventricular fibrillation episodes, demonstrating its critical role in managing electrical storms associated with early repolarization syndrome . -
Myocardial Damage Studies:
Research has shown that high doses of isoproterenol can induce myocardial damage characterized by cardiomyocyte necrosis and fibrosis. In a study involving Wistar rats, administration of isoproterenol resulted in significant changes in cardiac structure and function, highlighting the need for careful dosage management when using this compound therapeutically . -
Shock Treatment Comparison:
A comparative study assessed the effectiveness of isoproterenol against levarterenol (norepinephrine) in patients with shock due to acute myocardial infarction. Results indicated that while both drugs increased cardiac output, isoproterenol was less effective at maintaining adequate arterial pressure compared to levarterenol, suggesting its limited utility in certain shock scenarios .
Pharmacological Insights
Isoproterenol's pharmacodynamics reveal its rapid onset and short duration of action, necessitating continuous infusion for sustained effects. Its ability to provoke arrhythmias makes it valuable for diagnostic procedures but also poses risks if not monitored closely .
Data Table: Summary of Clinical Applications
| Application | Approved/Off-label | Mechanism of Action |
|---|---|---|
| Heart Block | Approved | Increases heart rate |
| Cardiac Arrest | Approved | Restores circulation |
| Bradycardia | Off-label | Positive chronotropic effect |
| Bronchospasm | Off-label | Bronchodilation |
| Cardiogenic Shock | Off-label | Enhances cardiac output |
| Ventricular Arrhythmias | Off-label | Induces arrhythmias for diagnosis |
| Electrical Storm (Brugada Syndrome) | Off-label | Controls recurrent ventricular fibrillation |
Mechanism of Action
Isoproterenol exerts its effects by stimulating both beta-1 and beta-2 adrenergic receptors. This stimulation leads to the relaxation of bronchial, gastrointestinal, and uterine smooth muscles, increased heart rate and contractility, and vasodilation of peripheral vasculature. The primary molecular targets are the beta-adrenergic receptors, and the pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway .
Comparison with Similar Compounds
Key Research Findings
- Cardiac Injury Model : ISO (85 mg/kg subcutaneously in mice) causes subendocardial necrosis, increased collagen I/III ratios, and diastolic dysfunction, making it a standard model for studying cardiomyopathy .
Biological Activity
Isoproterenol, a non-selective beta-adrenergic agonist, has been extensively studied for its biological activity, particularly in cardiovascular physiology. This article provides a comprehensive overview of isoproterenol's effects on the heart, including its mechanisms of action, case studies, and detailed research findings.
Isoproterenol primarily exerts its effects by stimulating beta-1 and beta-2 adrenergic receptors, leading to increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect). The compound is often used in clinical settings to manage bradycardia and certain types of heart block.
Effects on Myocardial Activity
Inotropic Effects
Research indicates that isoproterenol increases myocardial mechanical activity, particularly at low calcium concentrations. In isolated papillary muscles, the force and isovolumetric systolic pressure were significantly elevated in response to isoproterenol administration. However, this positive inotropic response diminishes as extracellular calcium levels rise, suggesting a complex interaction between isoproterenol's action and calcium homeostasis .
Case Study: Electrical Storm Reversal
A notable case documented the successful use of intravenous isoproterenol infusion to terminate recurrent ventricular fibrillation in a patient with early repolarization syndrome. Following administration, the patient exhibited accelerated heart rates and a reduction in ventricular fibrillation episodes, demonstrating isoproterenol's potential as an effective therapeutic agent in acute arrhythmias .
Gene Expression Changes
Isoproterenol administration has been shown to induce significant transcriptional changes in cardiac tissue. A study involving adult mice revealed that isoproterenol treatment led to upregulation of genes associated with extracellular matrix (ECM) organization and downregulation of genes related to fatty acid oxidation and cardiac muscle contraction. This suggests that isoproterenol may contribute to cardiac remodeling processes that could predispose the heart to dysfunction over time .
Myocardial Fibrosis and Hypertrophy
Long-term exposure to isoproterenol has been linked to myocardial fibrosis and hypertrophy. In animal models, treatment resulted in cardiomyocyte necrosis and interstitial fibrosis. The degree of fibrosis correlated with the dose of isoproterenol administered, indicating that excessive stimulation of beta-adrenergic receptors can lead to adverse structural changes in the heart .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of isoproterenol:
Q & A
Q. What experimental models are most appropriate for studying Isoproterenol’s β-adrenergic receptor activation in cardiac tissue?
Isoproterenol is commonly used in ex vivo Langendorff-perfused heart models to simulate sympathetic stimulation. Researchers should standardize perfusion parameters (e.g., flow rate, temperature) and use isolated cardiomyocytes or tissue slices for cellular-level analysis. Dose-response curves (0.1–100 nM) are critical to determine EC50 values . Validation via cAMP assays or Western blotting for phosphorylated proteins (e.g., phospholamban) confirms receptor activity .
Q. How can researchers control for variability in Isoproterenol-induced tachycardia in rodent models?
Standardize animal strain, age, and housing conditions to minimize biological variability. Continuous ECG monitoring and telemetry are recommended to capture real-time hemodynamic responses. Co-administration with β-blockers (e.g., propranolol) serves as a negative control. Statistical adjustments (e.g., mixed-effects models) account for inter-subject differences .
Q. What are the best practices for preparing Isoproterenol solutions to ensure stability in in vitro assays?
Dissolve Isoproterenol in acidic solutions (pH 3–4) to prevent oxidation. Use freshly prepared solutions or aliquots stored at −80°C under inert gas (e.g., argon). UV-Vis spectroscopy (λ = 280 nm) confirms degradation thresholds (>10% absorbance change invalidates the batch) .
Advanced Research Questions
Q. How can conflicting data on Isoproterenol’s role in fibrosis be resolved across different tissue types?
Contradictions may arise from tissue-specific receptor density or downstream signaling. Methodologies:
- Single-cell RNA sequencing to map β-adrenergic receptor subtypes (β1 vs. β2) in target tissues.
- TGF-β pathway inhibition (e.g., SB431542) to isolate Isoproterenol-specific effects.
- Meta-analysis of existing studies with subgroup stratification by tissue type and dosage .
Q. What strategies optimize Isoproterenol’s use in studying mitochondrial dynamics under oxidative stress?
Combine Isoproterenol (1–10 µM) with ROS-sensitive probes (e.g., MitoSOX) in live-cell imaging. Use high-resolution respirometry (Oroboros O2k) to quantify mitochondrial oxygen consumption. Normalize data to ATP production rates and validate via CRISPR-mediated knockout of β-receptors .
Q. How do researchers address desensitization of β-adrenergic receptors in prolonged Isoproterenol exposure experiments?
Implement pulsed dosing regimens (e.g., 5-min exposure followed by washout) to mimic physiological stimulation. Assess receptor internalization via fluorescence-tagged antibodies. Pharmacological inhibitors (e.g., GRK2 inhibitors) can delay desensitization .
Methodological and Analytical Questions
Q. What statistical approaches are robust for analyzing time-dependent Isoproterenol effects in longitudinal studies?
Use multilevel modeling to handle repeated measurements. For non-linear responses (e.g., arrhythmia onset), Kaplan-Meier survival analysis or Cox proportional hazards models are appropriate. Bootstrap resampling improves confidence intervals in small-sample studies .
Q. How can researchers validate Isoproterenol’s specificity in receptor-binding assays?
Perform competitive binding assays with radiolabeled antagonists (e.g., [³H]-CGP12177). Calculate Ki values using the Cheng-Prusoff equation. Cross-validate with β1/β2 knockout models or siRNA-mediated receptor silencing .
Q. What protocols ensure reproducibility in Isoproterenol-induced hypertrophy models?
- Standardize endpoints : Heart weight-to-body weight ratio, echocardiography (ejection fraction), and ANP/NPPA gene expression.
- Blinded histopathology scoring for fibrosis and cardiomyocyte size.
- Pre-register protocols on platforms like Open Science Framework to reduce bias .
Emerging Research Frontiers
Q. How can Isoproterenol be integrated with optogenetics to study real-time β-adrenergic signaling?
Express optogenetic actuators (e.g., ChR2) in β-receptor-expressing cells. Use Isoproterenol to establish baseline cAMP levels, then apply light pulses to dissect temporal signaling dynamics. Pair with FRET-based cAMP sensors (e.g., Epac-SH150) for live monitoring .
Q. What computational models predict Isoproterenol’s off-target effects in multi-receptor systems?
Develop systems pharmacology models using tools like COPASI or SBML. Incorporate kinetic parameters (e.g., kon/koff rates) from SPR assays. Validate predictions with high-content screening (e.g., β-arrestin recruitment assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
